molecular formula C16H15BrN2O2 B4927293 N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide

N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B4927293
M. Wt: 347.21 g/mol
InChI Key: XCZDEXUEOYZIPF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide, also known as Br-PET, is a synthetic compound that belongs to the family of phenylacetamides. It has been widely studied for its potential application in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which helps to reduce neuronal excitability.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. It has also been found to have anticonvulsant properties and can reduce the frequency and severity of seizures. In addition, N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is its high potency and selectivity for GABA receptors. This makes it an ideal candidate for studying the GABAergic system and its role in various diseases. However, one of the limitations of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide. One area of interest is its potential use in the treatment of neuropathic pain. It has been found to exhibit analgesic properties in animal models and may be a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to improve cognitive function and memory in animal models and may have potential as a therapeutic agent for this disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide and its potential use in other diseases.

Synthesis Methods

N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-bromobenzoyl chloride with 1-phenylethylamine to form N-(3-bromophenyl)-1-phenylethan-1-amine. This intermediate product is then reacted with ethylenediamine to produce N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide. The final product can be purified using column chromatography.

Scientific Research Applications

N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3-bromophenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11(12-6-3-2-4-7-12)18-15(20)16(21)19-14-9-5-8-13(17)10-14/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDEXUEOYZIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N'-(1-phenylethyl)oxamide

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